molecular formula C29H32ClN3O4 B1593514 Elomotecan CAS No. 220998-10-7

Elomotecan

Katalognummer B1593514
CAS-Nummer: 220998-10-7
Molekulargewicht: 522 g/mol
InChI-Schlüssel: KAQREZSTQZWNAG-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elomotecan (BN 80927) is a derivative of homocamptothecin . It belongs to the homocamptothecin family (hCPT) and is a potent inhibitor of both topoisomerase I and II . It has been developed for the treatment of solid tumors and has shown to potently inhibit the proliferation of human tumor cells in vitro and in vivo .


Molecular Structure Analysis

Elomotecan has a chemical formula of C29H32ClN3O4 and a molecular weight of 522.04 . It belongs to the homocamptothecin family, which is characterized by a stable seven-membered beta-hydroxylactone ring .


Physical And Chemical Properties Analysis

Elomotecan has a molecular weight of 522.04 . Other physical and chemical properties such as solubility, melting point, and stability are not specified in the sources I found.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Pharmacodynamic Modeling

Elomotecan, a novel homocamptothecin analog, has been studied for its pharmacokinetics and pharmacodynamics in the context of cancer treatment. A study by (Trocóniz et al., 2012) characterized the pharmacokinetic profile of elomotecan and evaluated its dose-limiting toxicities in patients with advanced malignant solid tumors. The study found that elomotecan shows linear pharmacokinetics with decreased clearance in older patients, suggesting age-specific dosage considerations.

Molecular Target Investigation

Research by (Blackman et al., 2012) on a related drug, elesclomol, highlights the importance of understanding the molecular targets of such compounds. Elesclomol induces oxidative stress in cancer cells, which suggests a potential similarity in the mechanism of action for elomotecan, given its analogous chemical structure.

Enhanced Drug Delivery Systems

A study by (Faria et al., 2018) explored the use of cubosome nanoparticles for the enhanced delivery of elesclomol, a drug similar to elomotecan. The research suggests that similar nanoparticle-based delivery systems could potentially be applied to improve the efficacy and targeting of elomotecan in cancer therapy.

Complexation with Cyclodextrins

Elomotecan's interaction with cyclodextrins was investigated by (Foulon et al., 2009). This study assessed the complexation of camptothecin derivatives, including elomotecan, with cyclodextrins, revealing insights into the drug's chemical behavior and potential for enhanced solubility and stability.

Mitochondrial ROS Induction

Research on elesclomol, closely related to elomotecan, indicates that it selectively induces reactive oxygen species (ROS) in cancer cell mitochondria (Nagai et al., 2012). This mechanism could be relevant for elomotecan, suggesting a pathway for its anticancer effects.

Wirkmechanismus

Elomotecan inhibits both topoisomerase I and II mediated DNA relaxation . This dual inhibition might give Elomotecan an advantage over other members of the homocamptothecin family, which are reported to specifically inhibit topoisomerase type I . By inhibiting these enzymes, Elomotecan can interfere with DNA replication and transcription, leading to cell death .

Safety and Hazards

In a Phase I study, Elomotecan was administered as a 30-min intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks to 56 patients with advanced solid tumors . The maximum tolerated dose and the recommended dose were 75 and 60 mg, respectively . Elomotecan elicited severe (grade 4) neutropenia, asthenia, nausea, and vomiting at the recommended dose .

Zukünftige Richtungen

The pharmacokinetic parameters and the toxicity pattern of Elomotecan suggest that this novel homocamptothecin analog should be further explored in the clinical setting using a dose of 60 mg administered as a 30-min intravenous infusion, once every 3 weeks .

Eigenschaften

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQREZSTQZWNAG-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176608
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elomotecan

CAS RN

220998-10-7
Record name Elomotecan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220998107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elomotecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elomotecan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44KA9Q75GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elomotecan
Reactant of Route 2
Elomotecan
Reactant of Route 3
Elomotecan
Reactant of Route 4
Reactant of Route 4
Elomotecan
Reactant of Route 5
Reactant of Route 5
Elomotecan
Reactant of Route 6
Reactant of Route 6
Elomotecan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.